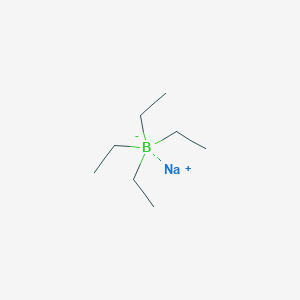
Tetraethylboranat(1−) - Natriumsalz
Übersicht
Beschreibung
Sodium tetraethylborate (TEB) is a highly reactive and versatile compound used in a variety of scientific and industrial applications. TEB is a white, crystalline solid that is soluble in water and alcohols. It is most commonly used as an intermediate in the synthesis of other compounds, such as esters and amines. TEB is also used as a catalyst in the production of polymers and as a reagent for the preparation of organometallic compounds. Additionally, TEB has been found to have a variety of biochemical and physiological effects, making it a valuable tool for scientific research. In
Wissenschaftliche Forschungsanwendungen
Derivatisierungsmittel in GC-MS-Analysen
Tetraethylboranat(1−) - Natriumsalz kann als Derivatisierungsmittel in der Gaschromatographie-Massenspektrometrie (GC-MS) für die Analyse von Fenbutatinoxid und Alkylzinnverbindungen verwendet werden . Dies ermöglicht den Nachweis und die Quantifizierung dieser Verbindungen in verschiedenen Proben.
Ethylübertragungsreagenz
Es ist sehr reaktiv in Gegenwart bestimmter organometallischer Spezies und wird als Ethylübertragungsreagenz verwendet . Diese Eigenschaft ist besonders nützlich bei der Synthese von ethylierten Verbindungen.
Proteindesulfurierung
This compound wurde bei der Proteindesulfurierung verwendet, ein Schlüsselschritt bei der Totalsynthese von Naturstoffen oder bei der Entfernung einiger Schwefelverbindungen aus Kraftstoffrohstoffen . Dieser Prozess ist von zentraler Bedeutung für die Produktion von Proteinen durch chemische Synthese.
Safety and Hazards
Sodium tetraethylborate is pyrophoric and reacts violently with water . It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be allowed to come into contact with air or water . Personal protective equipment including dust masks, eyeshields, and gloves should be worn when handling this compound .
Zukünftige Richtungen
Sodium tetraethylborate has been used in the development of powerful one-pot techniques combining native chemical ligation and cysteine reductive desulfurization, which is central to the production of proteins by chemical synthesis . This suggests potential future directions in the field of protein synthesis . Additionally, Sodium-ion batteries (SIBs) are emerging as a viable alternative to lithium-ion battery (LIB) technology, as their raw materials are economical, geographically abundant, and less toxic . This suggests potential future directions in the field of energy storage .
Wirkmechanismus
Target of Action
Sodium tetraethylborate primarily targets organometallic species . It is highly reactive in their presence and acts as an ethyl transfer reagent .
Mode of Action
The compound interacts with its targets by acting as an alkylating agent . This means it transfers an alkyl group, in this case, an ethyl group, to the organometallic species .
Biochemical Pathways
Sodium tetraethylborate plays a crucial role in the protein synthesis process, specifically in the desulfurization of cysteine (Cys) residues . This process is central to the production of proteins by chemical synthesis . The compound, combined with a phosphine, is used as a post-ligation treatment in one-pot techniques combining native chemical ligation and cysteine reductive desulfurization .
Pharmacokinetics
It’s important to note that the compound is anair and moisture-sensitive pyrophoric organoboron compound . This suggests that its stability, absorption, distribution, metabolism, and excretion could be significantly influenced by environmental conditions.
Result of Action
The primary result of Sodium tetraethylborate’s action is the reductive desulfurization of alkyl thiols into alkanes . This transformation is a useful chemical process that has been explored for a variety of analytical or synthetic applications .
Action Environment
The action of Sodium tetraethylborate is influenced by environmental factors. As an air and moisture-sensitive compound, it must be handled under conditions that minimize exposure to air and moisture . Furthermore, the compound is pyrophoric, meaning it can ignite spontaneously in air at or below room temperature . Therefore, the compound’s action, efficacy, and stability are highly dependent on the careful control of its environment.
Biochemische Analyse
Biochemical Properties
Sodium tetraethylborate is known to play a significant role in biochemical reactions, particularly in the desulfurization of proteins . It interacts with cysteine residues in proteins, facilitating their conversion into alanine residues . This process is crucial in the production of proteins by chemical synthesis .
Cellular Effects
The cellular effects of Sodium tetraethylborate are primarily observed in its role as a reagent in protein synthesis. It influences cell function by enabling the assembly of proteins from unprotected peptide segments . Detailed studies on its impact on cell signaling pathways, gene expression, and cellular metabolism are currently limited.
Molecular Mechanism
Sodium tetraethylborate exerts its effects at the molecular level through its role in protein desulfurization . It facilitates the formation of a peptide bond to cysteine by reaction of a C-terminal peptide thioester with an N-terminal cysteine peptide . This process is central to the field of chemical protein synthesis .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Sodium tetraethylborate in laboratory settings are limited, it is known that the compound is air and moisture-sensitive . This suggests that its stability and degradation may be influenced by environmental conditions.
Metabolic Pathways
Sodium tetraethylborate is involved in the metabolic pathway of protein synthesis, specifically in the desulfurization of cysteine residues
Eigenschaften
IUPAC Name |
sodium;tetraethylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20B.Na/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSBMTRYJRHYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC)(CC)(CC)CC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BNa | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165859 | |
| Record name | Sodium tetraethylborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White, off-white, or yellow crystals; [Alfa Aesar MSDS] | |
| Record name | Sodium tetraethylborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17666 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
15523-24-7 | |
| Record name | Sodium tetraethylborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015523247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium tetraethylborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium tetraethylborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


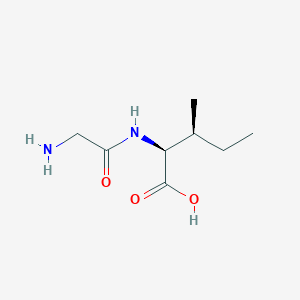
![5a,5b,8,8,11a,13b-Hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B96041.png)


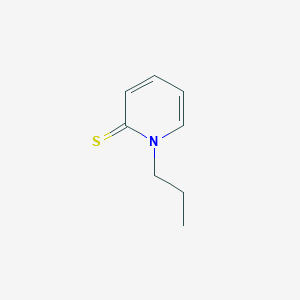
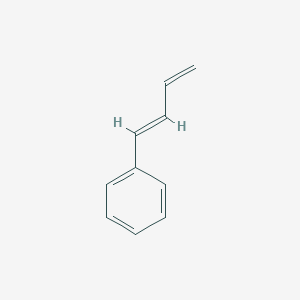



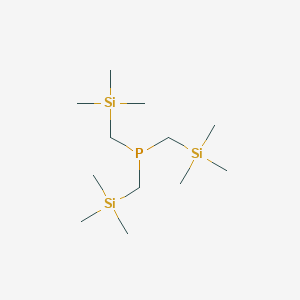
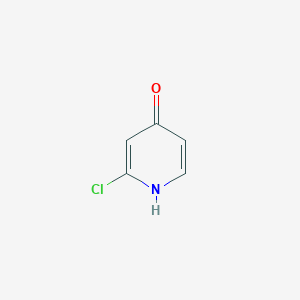
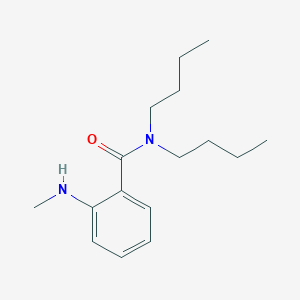

![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)
